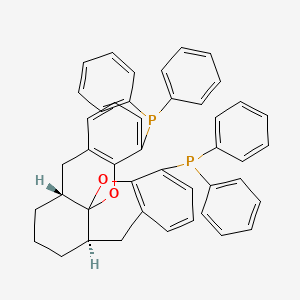

(R,R,R)-(+)-Ph-SKP

CAS No.:

Cat. No.: VC3223055

Molecular Formula: C44H38O2P2

Molecular Weight: 660.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H38O2P2 |

|---|---|

| Molecular Weight | 660.7 g/mol |

| IUPAC Name | [(10R,14R)-20-diphenylphosphanyl-2,22-dioxapentacyclo[12.8.0.01,10.03,8.016,21]docosa-3(8),4,6,16(21),17,19-hexaen-4-yl]-diphenylphosphane |

| Standard InChI | InChI=1S/C44H38O2P2/c1-5-20-36(21-6-1)47(37-22-7-2-8-23-37)40-28-13-16-32-30-34-18-15-19-35-31-33-17-14-29-41(43(33)46-44(34,35)45-42(32)40)48(38-24-9-3-10-25-38)39-26-11-4-12-27-39/h1-14,16-17,20-29,34-35H,15,18-19,30-31H2/t34-,35-,44?/m1/s1 |

| Standard InChI Key | RXNGOILZLRYHEN-LLQYTKIHSA-N |

| Isomeric SMILES | C1C[C@@H]2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26[C@H](C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |

| Canonical SMILES | C1CC2CC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)OC26C(C1)CC7=C(O6)C(=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |

Introduction

(R,R,R)-(+)-Ph-SKP, also known as (R,R,R)-(+)-phenyl-spiroketal phosphine, is a chiral compound that has garnered significant attention in the field of asymmetric catalysis. This compound belongs to the class of spiroketals, characterized by a spirocyclic structure incorporating a ketal functional group. The specific configuration of (R,R,R)-(+)-Ph-SKP contributes to its effectiveness as a ligand in various catalytic processes, particularly in the formation of enantiomerically enriched compounds.

Synthesis of (R,R,R)-(+)-Ph-SKP

The synthesis of (R,R,R)-(+)-Ph-SKP involves several established methodologies. One efficient approach utilizes palladium-catalyzed reactions, where the compound is generated via a tandem process that includes asymmetric hydrogenation followed by spiroketalization. A one-pot reaction sequence has been developed that combines double asymmetric hydrogenation with spiroketalization, yielding high enantiomeric excess (ee) for the desired product.

Applications in Catalysis

(R,R,R)-(+)-Ph-SKP participates in several key chemical reactions, particularly in catalytic processes. It has been used in ruthenium-catalyzed carbocycle-selective hydrogenation of fused heteroarenes, showing excellent reactivity and chemoselectivity compared to other ligands . The versatility of (R,R,R)-(+)-Ph-SKP allows it to adopt various coordination geometries depending on the metal center involved, significantly influencing reaction outcomes.

Research Findings

Studies indicate that (R,R,R)-(+)-Ph-SKP can enforce specific bite angles that optimize catalytic performance. This property makes it a valuable tool in asymmetric synthesis, particularly in the production of complex molecules with high enantiomeric purity.

Data Table: Comparison of Ligands in Catalytic Reactions

| Ligand | Reactivity | Chemoselectivity | Yield |

|---|---|---|---|

| Ph-SKP | High | Excellent | >99% |

| Xyl-SKP | High | Excellent | >99% |

| PPh3 | Moderate | Fair | <80% |

| PCy3 | Moderate | Fair | <80% |

| dppp | Low | Poor | <50% |

| dppbz | Low | Poor | <50% |

Note: The table summarizes the performance of different ligands in ruthenium-catalyzed hydrogenation reactions. Ph-SKP and Xyl-SKP show superior results compared to other ligands .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume